REACTION_CXSMILES
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[F-:1].[K+:2].[Al:3]>O>[F-:1].[F-:1].[F-:1].[F-:1].[F-:1].[F-:1].[Al+3:3].[K+:2].[K+:2].[K+:2] |f:0.1,4.5.6.7.8.9.10.11.12.13|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The total concentration of fluoride in the treatment solutions
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Type
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ADDITION
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Details
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The fluoride solution was added to the suspension of aluminium powder under vigorous agitation
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Type
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FILTRATION
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Details
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the powder was filtered off
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Type
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DRY_WITH_MATERIAL
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Details
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dried as soon as all fluoride solution
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Type
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ADDITION
|
Details
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had been added
|
Name
|
|
Type
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product
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Smiles
|
[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[K+].[K+].[K+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |